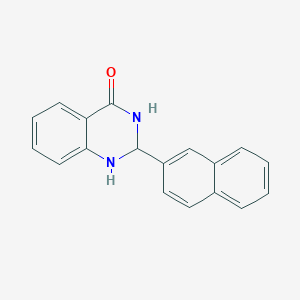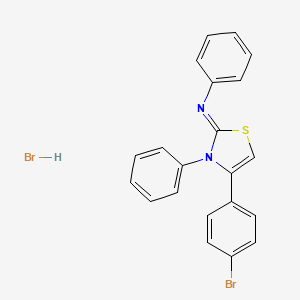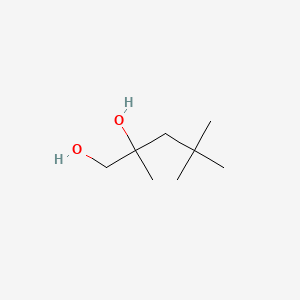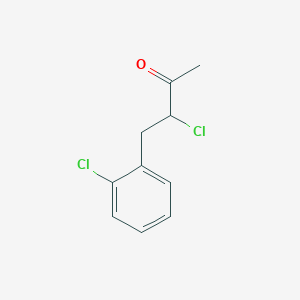
n-(4-Ethoxyphenyl)hexopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethoxyphenyl)hexopyranosylamine is a chemical compound with the molecular formula C14H21NO6 It is characterized by the presence of an ethoxyphenyl group attached to a hexopyranosylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)hexopyranosylamine typically involves the reaction of 4-ethoxyaniline with hexopyranosylamine under specific conditions. One common method involves the use of ceric ammonium nitrate as an oxidizing agent to facilitate the reaction . The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is carefully controlled to optimize the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of starting materials, and additional purification steps may be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Ethoxyphenyl)hexopyranosylamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in methanol or ethanol at controlled temperatures.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include dearylated hexopyranosylamines, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4-Ethoxyphenyl)hexopyranosylamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-Ethoxyphenyl)hexopyranosylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methylphenyl)hexopyranosylamine: Similar structure but with a methyl group instead of an ethoxy group.
N-(4-Methoxyphenyl)hexopyranosylamine: Contains a methoxy group instead of an ethoxy group.
Uniqueness
N-(4-Ethoxyphenyl)hexopyranosylamine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the ethoxy group plays a crucial role in the compound’s activity and interactions.
Propriétés
Numéro CAS |
5346-29-2 |
|---|---|
Formule moléculaire |
C14H21NO6 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
2-(4-ethoxyanilino)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H21NO6/c1-2-20-9-5-3-8(4-6-9)15-14-13(19)12(18)11(17)10(7-16)21-14/h3-6,10-19H,2,7H2,1H3 |
Clé InChI |
IQDPMHYKFXFJND-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962893.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11962903.png)

![20-benzhydrylsulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11962910.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962922.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11962940.png)

![1-[2-(1-Adamantyl)ethyl]adamantane](/img/structure/B11962961.png)


